molecular formula C7H14Cl2N4O B6189263 3-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride CAS No. 2648962-02-9

3-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride

Cat. No.: B6189263
CAS No.: 2648962-02-9
M. Wt: 241.1
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Description

3-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride typically involves the reaction of 4-methyl-4H-1,2,4-triazole with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the dihydrochloride salt form of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

3-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring in the compound can interact with enzymes and proteins, leading to inhibition or activation of certain biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-methyl-4H-1,2,4-triazole
  • 3-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride
  • 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline

Uniqueness

3-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride is unique due to the presence of both the triazole and morpholine moieties, which confer distinct chemical and biological properties. This combination allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2648962-02-9

Molecular Formula

C7H14Cl2N4O

Molecular Weight

241.1

Purity

95

Origin of Product

United States

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